FR 139317

Descripción general

Descripción

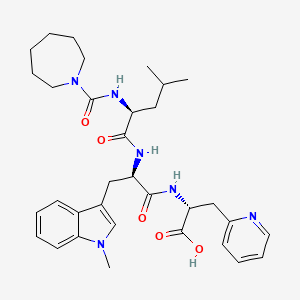

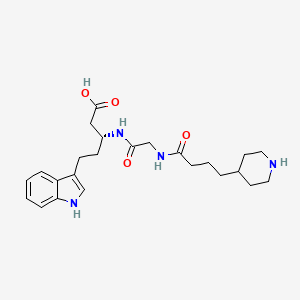

FR-139317 es un tripéptido lineal sintético que actúa como un antagonista potente, competitivo y altamente selectivo de los receptores de endotelina A. Se utiliza principalmente en la investigación científica para investigar las propiedades fisiológicas de los receptores de endotelina A y explorar su papel en diversas enfermedades .

Aplicaciones Científicas De Investigación

FR-139317 tiene una amplia gama de aplicaciones de investigación científica, que incluyen:

Química: Se utiliza como herramienta para estudiar las propiedades de los receptores de endotelina A y su papel en las vías de señalización química.

Biología: Se emplea en estudios biológicos para investigar los roles fisiológicos y patológicos de los receptores de endotelina A en diversos tejidos.

Medicina: Se utiliza en estudios preclínicos para explorar sus posibles efectos terapéuticos en condiciones como la hipertensión, la insuficiencia cardíaca y el vasoespasmo cerebral.

Industria: Se utiliza en el desarrollo de nuevos fármacos dirigidos a los receptores de endotelina A

Mecanismo De Acción

FR-139317 ejerce sus efectos uniéndose selectivamente a los receptores de endotelina A, inhibiendo así la unión de la endotelina-1, un potente vasoconstrictor. Esta inhibición evita la activación de las vías de señalización descendentes que conducen a la vasoconstricción y otros efectos fisiológicos. Los objetivos moleculares de FR-139317 incluyen los receptores de endotelina A, y las vías involucradas están principalmente relacionadas con la movilización de calcio y la contracción del músculo liso .

Análisis Bioquímico

Biochemical Properties

FR 139317 plays a crucial role in biochemical reactions by inhibiting the activity of ETA receptors. These receptors are primarily involved in vasoconstriction and are activated by endothelin-1 (ET-1), a potent vasoconstrictor peptide . This compound binds to ETA receptors with high affinity (Ki values of 1 nM for ETA and 7.3 μM for ETB), thereby preventing ET-1 from exerting its vasoconstrictive effects . This interaction is competitive, meaning that this compound competes with ET-1 for binding to the same receptor sites .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. In vascular smooth muscle cells, it inhibits ET-1-induced vasoconstriction, thereby reducing blood pressure . In stroke-prone spontaneously hypertensive rats, this compound has been shown to prevent hypertension and cardiac hypertrophy by blocking the effects of ET-1 . Additionally, this compound influences cell signaling pathways by inhibiting the mobilization of intracellular calcium, which is a key step in the vasoconstrictive response .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to ETA receptors, which are G-protein coupled receptors (GPCRs). By binding to these receptors, this compound prevents the activation of downstream signaling pathways that lead to vasoconstriction . Specifically, this compound inhibits the ET-1-evoked mobilization of intracellular calcium in CHO-K1 cells, with an IC50 value of 25.97 nM . This inhibition disrupts the signaling cascade that normally results in vasoconstriction and other cellular responses to ET-1 .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. For instance, in stroke-prone spontaneously hypertensive rats, prolonged administration of this compound (20 mg/kg intraperitoneally, twice daily) over a period of six weeks significantly reduced systolic blood pressure and cardiac hypertrophy . The stability of this compound is also noteworthy; it can be stored at -20°C under desiccating conditions for up to 12 months . It is recommended to prepare and use solutions on the same day to ensure maximum efficacy .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In a rabbit model of acute myocardial ischemia and reperfusion, this compound significantly attenuated the increase in coronary perfusion pressure caused by ET-1 in a dose-dependent manner . At higher doses, this compound did not significantly affect myocardial infarct size, indicating a threshold effect . In stroke-prone spontaneously hypertensive rats, a dosage of 20 mg/kg intraperitoneally, twice daily, was effective in preventing hypertension and cardiac hypertrophy .

Metabolic Pathways

This compound is involved in metabolic pathways related to the inhibition of ETA receptors. By blocking these receptors, this compound prevents the vasoconstrictive effects of ET-1, thereby influencing the overall metabolic flux and metabolite levels associated with vasoconstriction and hypertension .

Transport and Distribution

This compound is transported and distributed within cells and tissues primarily through its interaction with ETA receptors. It is highly soluble in ethanol, DMSO, and 1eq. HCl, which facilitates its distribution in biological systems . The compound’s high affinity for ETA receptors ensures its effective localization at sites where these receptors are expressed . This selective binding is crucial for its therapeutic effects in reducing vasoconstriction and hypertension .

Subcellular Localization

The subcellular localization of this compound is primarily at the plasma membrane, where ETA receptors are located . By binding to these receptors, this compound exerts its antagonistic effects on ET-1-induced vasoconstriction . There is no specific evidence of post-translational modifications or targeting signals that direct this compound to other subcellular compartments .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

FR-139317 se sintetiza a través de una serie de reacciones de acoplamiento peptídico. La síntesis implica el acoplamiento de aminoácidos específicos en una secuencia controlada para formar la estructura tripéptida deseada. Las condiciones de reacción suelen incluir el uso de reactivos de acoplamiento como N,N'-diisopropilcarbodiimida (DIC) y 1-hidroxi-benzotriazol (HOBt) para facilitar la formación de enlaces peptídicos .

Métodos de producción industrial

La producción industrial de FR-139317 sigue rutas sintéticas similares pero a mayor escala. El proceso implica el uso de sintetizadores de péptidos automatizados para asegurar un alto rendimiento y pureza. El producto final se purifica utilizando técnicas como la cromatografía líquida de alta resolución (HPLC) para lograr una pureza superior al 98% .

Análisis De Reacciones Químicas

Tipos de reacciones

FR-139317 experimenta varias reacciones químicas, que incluyen:

Oxidación: El compuesto se puede oxidar en condiciones específicas para formar derivados oxidados.

Reducción: Las reacciones de reducción se pueden realizar para modificar los grupos funcionales dentro de la molécula.

Reactivos y condiciones comunes

Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y permanganato de potasio.

Reducción: Se utilizan agentes reductores como borohidruro de sodio e hidruro de aluminio y litio.

Sustitución: Los reactivos como los haluros de alquilo y los cloruros de acilo se utilizan para reacciones de sustitución.

Productos principales

Los productos principales formados a partir de estas reacciones incluyen varios derivados de FR-139317 con grupos funcionales modificados. Estos derivados se utilizan a menudo para estudiar la relación estructura-actividad del compuesto .

Comparación Con Compuestos Similares

Compuestos similares

Ambrisentan: Otro antagonista selectivo del receptor de endotelina A utilizado en el tratamiento de la hipertensión arterial pulmonar.

Bosentan: Un antagonista dual del receptor de endotelina que bloquea tanto los receptores de endotelina A como los de endotelina B.

Macitentan: Un antagonista dual del receptor de endotelina con una vida media más larga en comparación con el bosentan.

Unicidad de FR-139317

FR-139317 es único por su alta selectividad y potencia para los receptores de endotelina A. A diferencia de los antagonistas duales como el bosentan y el macitentan, FR-139317 se dirige específicamente a los receptores de endotelina A, lo que lo convierte en una herramienta valiosa para estudiar los roles específicos de estos receptores sin afectar los receptores de endotelina B .

Propiedades

IUPAC Name |

(2R)-2-[[(2R)-2-[[(2S)-2-(azepane-1-carbonylamino)-4-methylpentanoyl]amino]-3-(1-methylindol-3-yl)propanoyl]amino]-3-pyridin-2-ylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H44N6O5/c1-22(2)18-26(37-33(44)39-16-10-4-5-11-17-39)30(40)35-27(19-23-21-38(3)29-14-7-6-13-25(23)29)31(41)36-28(32(42)43)20-24-12-8-9-15-34-24/h6-9,12-15,21-22,26-28H,4-5,10-11,16-20H2,1-3H3,(H,35,40)(H,36,41)(H,37,44)(H,42,43)/t26-,27+,28+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIOKMIQQPDDTNO-UPRLRBBYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CC1=CN(C2=CC=CC=C21)C)C(=O)NC(CC3=CC=CC=N3)C(=O)O)NC(=O)N4CCCCCC4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N[C@H](CC1=CN(C2=CC=CC=C21)C)C(=O)N[C@H](CC3=CC=CC=N3)C(=O)O)NC(=O)N4CCCCCC4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H44N6O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30931419 | |

| Record name | N-{2-[(2-{[(Azepan-1-yl)(hydroxy)methylidene]amino}-1-hydroxy-4-methylpentylidene)amino]-1-hydroxy-3-(1-methyl-1H-indol-3-yl)propylidene}-3-pyridin-2-ylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30931419 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

604.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

142375-60-8 | |

| Record name | FR 139317 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=142375-60-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | FR 139317 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0142375608 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-{2-[(2-{[(Azepan-1-yl)(hydroxy)methylidene]amino}-1-hydroxy-4-methylpentylidene)amino]-1-hydroxy-3-(1-methyl-1H-indol-3-yl)propylidene}-3-pyridin-2-ylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30931419 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(4,7-dimethyl-1,3-benzoxazol-2-yl)methylamino]-5-ethyl-6-methyl-1H-pyridin-2-one](/img/structure/B1673925.png)

![(6As)-2-[2-[2-[[(6aS)-11-oxo-6a,7,8,9-tetrahydropyrrolo[2,1-c][1,4]benzodiazepin-2-yl]oxy]ethyl-methylamino]ethoxy]-6a,7,8,9-tetrahydropyrrolo[2,1-c][1,4]benzodiazepin-11-one](/img/structure/B1673931.png)

![5-ethyl-3-[(5-ethyl-2-methoxy-6-methylpyridin-3-yl)methylamino]-6-methyl-1H-pyridin-2-one](/img/structure/B1673933.png)

![[(3S)-oxolan-3-yl] N-[(2S,3R)-4-[(3S,4aS,8aS)-3-(tert-butylcarbamoyl)-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinolin-2-yl]-3-hydroxy-1-phenylbutan-2-yl]carbamate](/img/structure/B1673934.png)

![N-[1'-[(2R)-6-Cyano-1,2,3,4-tetrahydronaphthalen-2-yl]-4-oxospiro[3H-chromene-2,4'-piperidine]-6-yl]methanesulfonamide;hydrochloride](/img/structure/B1673935.png)

![4-[3,5-Bis(phenylmethoxy)phenyl]-2,4-dioxobutanoic acid](/img/structure/B1673943.png)